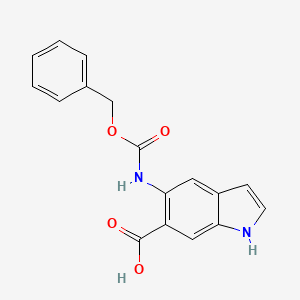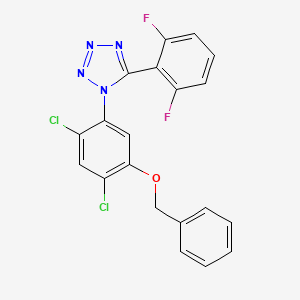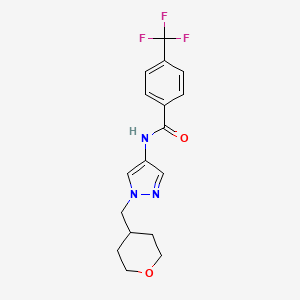![molecular formula C17H11N3O3S B2422706 N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-30-1](/img/structure/B2422706.png)
N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Applications De Recherche Scientifique
Antibacterial and Antitumor Properties
- Research has shown that compounds derived from N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, certain derivatives have demonstrated significant antitumor effects, indicating their potential as innovative anti-cancer agents (Palkar et al., 2017); (Ostapiuk et al., 2017).
Cytotoxic Evaluation as Potential EGFR Inhibitors
- Novel series of benzo[d]thiazole-2-carboxamide derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines. Some compounds showed moderate to excellent potency and weak cytotoxic effects against certain cell lines, suggesting their role as potential epidermal growth factor receptor (EGFR) inhibitors (Zhang et al., 2017).
Chemical Synthesis and Antimicrobial Activity
- A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for antimicrobial activities. Certain compounds showed significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and fungi (Nam et al., 2010).
Antibacterial, Antifungal, and Anticancer Evaluation
- N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, a derivative, has been evaluated for antibacterial, antifungal, and anticancer activities, indicating its broad-spectrum potential in microbial and cancer cell inhibition (Senthilkumar et al., 2021).
Use in Synthesis of Chemosensors
- Coumarin benzothiazole derivatives have been synthesized and studied for their potential as chemosensors for cyanide anions, showcasing the compound's utility in analytical chemistry (Wang et al., 2015).
Antimicrobial Resistance Studies
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential role in addressing antimicrobial resistance (Anuse et al., 2019).
Orientations Futures
The future directions for research on “N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide” could include further exploration of its synthesis, physical and chemical properties, mechanism of action, and potential biological activities. Given the diverse biological activities of benzothiazole derivatives, this compound may also have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c18-16(21)15-14(10-3-1-2-4-12(10)23-15)20-17(22)9-5-6-11-13(7-9)24-8-19-11/h1-8H,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNLXVDWTGQZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)




![Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2422638.png)


![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)

![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)
